N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine
Overview
Description
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The final step involves the alkylation of the nitrogen atoms to introduce the diethyl and methyl groups .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may involve the use of catalytic systems and solvent-free conditions to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties, particularly as an A2B receptor antagonist.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B receptor and inhibits its activity, leading to anticancer effects . The compound also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Levomycin: Used as an antibiotic.
Carbadox: An antibiotic used in veterinary medicine.
Uniqueness
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine is unique due to its triazoloquinoxaline structure, which imparts distinct pharmacological properties. Its ability to act as an A2B receptor antagonist sets it apart from other quinoxaline derivatives .
Properties
Molecular Formula |
C14H17N5 |
---|---|
Molecular Weight |
255.32g/mol |
IUPAC Name |
N,N-diethyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C14H17N5/c1-4-18(5-2)13-14-17-16-10(3)19(14)12-9-7-6-8-11(12)15-13/h6-9H,4-5H2,1-3H3 |
InChI Key |
XNECKOPNMFWEJN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=C3C |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=C3C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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